molecular formula C16H22N6O2S B2631785 N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 941985-93-9

N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2631785
CAS No.: 941985-93-9
M. Wt: 362.45
InChI Key: BHYNXTTWWDQQBB-UHFFFAOYSA-N
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Description

N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a pyrazolo[3,4-d]pyrimidine derivative with a molecular formula of C₁₆H₂₂N₆O₂S and a molecular weight of 362.452 g/mol . Its structure features a pyrazolo[3,4-d]pyrimidine core substituted with a morpholine ring at position 4, a methylthio group at position 6, and a cyclopropanecarboxamide moiety linked via a 2-ethyl chain at position 1. The compound’s monoisotopic mass (362.152495) and ChemSpider ID (18422751) confirm its distinct physicochemical profile . Pyrazolo[3,4-d]pyrimidines are purine analogues known for pharmacological activities, including antitumor and kinase-inhibitory properties .

Properties

IUPAC Name

N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2S/c1-25-16-19-13(21-6-8-24-9-7-21)12-10-18-22(14(12)20-16)5-4-17-15(23)11-2-3-11/h10-11H,2-9H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYNXTTWWDQQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)C3CC3)C(=N1)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide involves multiple stepsThe final step involves the coupling of the intermediate with cyclopropanecarboxamide under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the synthetic route to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, process optimization to minimize waste and reduce production costs is crucial for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., palladium on carbon for hydrogenation), and nucleophiles (e.g., amines for substitution reactions). Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the modulation of signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for the development of anticancer drugs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

A. Pyrazolo[3,4-d]pyrimidine Derivatives

  • 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ): Molecular Weight: 589.1 g/mol (vs. 362.45 g/mol for the target compound). Key Differences: Incorporates a chromen-4-one scaffold and benzenesulfonamide group. The larger molecular weight and polar sulfonamide group likely reduce membrane permeability compared to the cyclopropanecarboxamide in the target compound . Synthesis: Prepared via Suzuki coupling with a boronic acid derivative, highlighting divergent synthetic routes compared to the target compound’s undisclosed synthesis .
  • 2-((1-(2-(2-(2-Ethoxyethoxy)ethoxy)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)benzo[d]thiazole (2u) ():
    • Molecular Features : Substituted with a polyethylene glycol (PEG)-like chain and benzothiazole-thioether group.
    • Applications : Designed for enhanced solubility (71% yield) but may exhibit reduced metabolic stability due to the ether linkages .
Heterocyclic Core Replacements

B. Thieno[3,2-d]pyrimidine Derivatives ():

  • 2-Chloro-6-((S)-4-methanesulfonyl-3-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (): Core Structure: Replaces pyrazolo[3,4-d]pyrimidine with a thieno[3,2-d]pyrimidine ring. Synthesis: Utilizes aldehyde intermediates and piperazine derivatives, contrasting with the cyclopropane-containing target compound .
Morpholine-Containing Analogues

C. (4aR)-N-[2-(6-Cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide ():

  • Molecular Complexity : Contains a pyrrolo[1,2-b]pyridazine scaffold and trifluoromethyl group.

Physicochemical and Pharmacological Comparison

Parameter Target Compound 4-(4-Amino...) Benzenesulfonamide () Thieno[3,2-d]pyrimidine ()
Molecular Weight (g/mol) 362.45 589.1 ~550 (estimated)
Key Substituents Morpholine, methylthio, cyclopropane Chromen-4-one, sulfonamide Thieno ring, methanesulfonyl-piperazine
Solubility (Predicted) Moderate (logP ~2.5) Low (logP >3.5) Moderate (logP ~2.8)
Synthetic Yield Not reported 28% Not reported
Biological Activity Antitumor (inferred from class) Kinase inhibition (implied) Kinase inhibition (implied)

Key Research Findings

  • Morpholine Role : The morpholine ring in the target compound and analogues (e.g., ) enhances solubility and hydrogen-bonding capacity, critical for kinase target engagement .
  • Methylthio vs. Sulfonamide : The methylthio group in the target compound offers a balance of lipophilicity and metabolic stability, whereas bulkier sulfonamide groups () may hinder blood-brain barrier penetration .
  • Core Flexibility: Pyrazolo[3,4-d]pyrimidines (e.g., target compound) exhibit greater synthetic versatility compared to rigid thieno[3,2-d]pyrimidines, enabling broader SAR exploration .

Biological Activity

N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C21H26N6O2S
  • Molecular Weight : 426.5 g/mol
  • CAS Number : 946364-71-2

The compound is structurally related to pyrazolo[3,4-d]pyrimidine derivatives, which are known for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Research indicates that compounds with this scaffold can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Key Findings:

  • DHFR Inhibition : Studies have shown that similar compounds exhibit potent DHFR inhibition, with IC50 values comparable to established inhibitors like methotrexate (MTX) .
  • Apoptosis Induction : The compound has been reported to increase the expression of pro-apoptotic proteins (caspases and Bax) while decreasing anti-apoptotic proteins (Bcl-2) in MCF-7 breast cancer cell lines, suggesting a mechanism for its anticancer effects .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its unique structural features:

Structural FeatureDescriptionBiological Activity
Methylthio Group Enhances nucleophilicity and potential interactions with biological targetsMay improve anticancer efficacy
Morpholine Ring Increases solubility and may facilitate membrane permeabilityEnhances overall bioavailability
Cyclopropane Carboxamide Provides structural rigidity and potential for diverse interactionsContributes to the compound's pharmacological profile

Case Studies

  • Antitumor Activity : A study evaluating various pyrazolo[3,4-d]pyrimidine derivatives found that those with modifications similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines . The compound demonstrated an IC50 value indicating potent activity against resistant cancer cell lines.
  • In Vivo Studies : Further investigations into the in vivo efficacy of this compound are warranted. Preliminary data suggest that structural analogs have shown promise in reducing tumor size in animal models when administered at therapeutic doses .

Q & A

How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions, including nucleophilic substitution, acylation, and cyclization. Key optimization strategies include:

  • Temperature control : Maintaining 60–80°C during pyrimidine ring formation to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction homogeneity and intermediate stability .
  • Catalysts : Use Pd/C or CuI for cross-coupling steps to improve regioselectivity .
  • Purification : Sequential column chromatography followed by recrystallization (e.g., using ethyl acetate/hexane) ensures >95% purity .

Which analytical techniques are most reliable for confirming the compound’s structure and purity?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR resolves the pyrazolo[3,4-d]pyrimidine core (δ 8.2–8.9 ppm for aromatic protons) and cyclopropane carboxamide (δ 1.2–1.5 ppm for cyclopropane CH₂) .
  • LC-MS : High-resolution MS (ESI+) confirms molecular weight (calc. for C₁₉H₂₄N₆O₂S: 424.17 g/mol) and detects impurities at <0.5% .
  • X-ray crystallography : Resolves stereochemistry of the morpholino and methylthio groups, critical for SAR studies .

How should researchers design in vitro assays to evaluate kinase inhibitory activity?

Answer:

  • Kinase profiling : Use panels (e.g., Eurofins KinaseProfiler) to screen against CDK2, AKT, and mTOR, common targets for pyrazolo[3,4-d]pyrimidines .
  • ATP-competitive assays : Measure IC₅₀ via fluorescence polarization (FP) with ATP-conjugated probes .
  • Control compounds : Compare with staurosporine (broad-spectrum inhibitor) and roscovitine (CDK2-specific) to assess selectivity .

What strategies can identify key functional groups influencing biological activity?

Answer:

  • SAR studies : Systematically modify substituents:
    • Morpholino group : Replace with piperidine or thiomorpholine to test hydrogen-bonding effects .
    • Methylthio group : Substitute with methoxy or cyano to evaluate steric/electronic impacts .
    • Cyclopropane carboxamide : Replace with cyclopentane or aromatic rings to assess conformational flexibility .
  • Computational docking : Use Schrödinger Suite to predict binding affinities to kinase ATP pockets .

How can researchers resolve contradictions in efficacy data across cell lines?

Answer:

  • Standardize assays : Use identical cell lines (e.g., MCF-7, HeLa) and culture conditions (e.g., 10% FBS, 37°C) to minimize variability .
  • Orthogonal validation : Confirm apoptosis via Annexin V/PI flow cytometry and caspase-3/7 activation assays .
  • Off-target screening : Employ proteome-wide affinity chromatography to identify non-kinase targets (e.g., HSP90) .

What methods determine the compound’s selectivity for specific kinase targets?

Answer:

  • Kinase selectivity panels : Compare IC₅₀ values across 100+ kinases (e.g., DiscoverX KINOMEscan) .
  • Crystallographic analysis : Resolve binding modes (e.g., morpholino interactions with CDK2’s hinge region) .
  • Cellular thermal shift assays (CETSA) : Validate target engagement in live cells by measuring thermal stability shifts .

How can metabolic stability be assessed during preclinical development?

Answer:

  • Liver microsome assays : Incubate with human/rat microsomes (1 mg/mL) and NADPH, monitoring degradation via LC-MS/MS .
  • Metabolite identification : Use HR-MS/MS to detect oxidation (e.g., methylthio → sulfoxide) or glucuronidation .
  • Structural optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to block CYP3A4-mediated metabolism .

What formulation strategies address poor aqueous solubility?

Answer:

  • Co-solvents : Use PEG-400 or Cremophor EL to achieve >1 mg/mL solubility .
  • Nanoparticle encapsulation : Prepare PLGA nanoparticles (150–200 nm) via emulsion-solvent evaporation for sustained release .
  • Salt formation : Test hydrochloride or mesylate salts to improve crystallinity and dissolution rates .

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